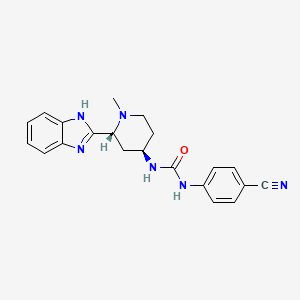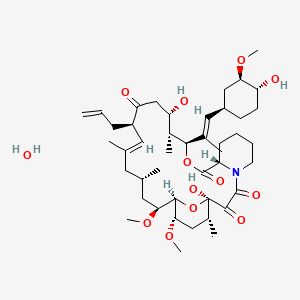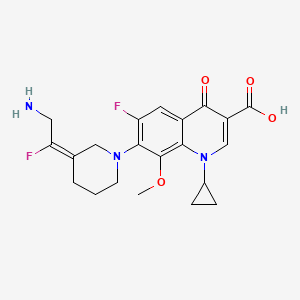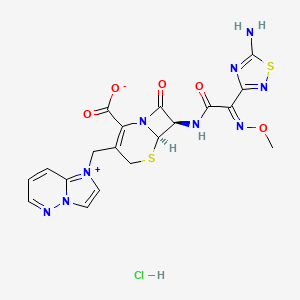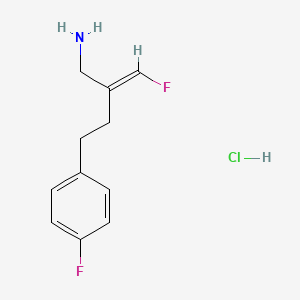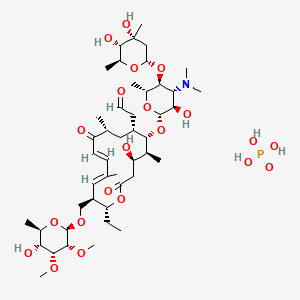
Phosphate de tylosine
Vue d'ensemble
Description
Le phosphate de tylosine est un antibiotique macrolide dérivé de la bactérie Streptomyces fradiae. Il est principalement utilisé en médecine vétérinaire pour traiter les infections bactériennes chez le bétail, y compris les bovins, les porcs et les volailles. Le this compound est connu pour son efficacité contre les bactéries Gram-positives et certaines bactéries Gram-négatives, telles que Mycoplasma, Rickettsia et Chlamydia .
Applications De Recherche Scientifique
Tylosin phosphate has a wide range of scientific research applications, including:
- Chemistry: Used as a model compound to study macrolide antibiotics and their chemical properties.
- Biology: Employed in research on bacterial resistance mechanisms and the effects of antibiotics on microbial communities.
- Medicine: Investigated for its potential use in treating bacterial infections in humans, although its primary use remains in veterinary medicine.
- Industry: Utilized as a feed additive to promote growth and prevent infections in livestock .
Mécanisme D'action
Target of Action
It is particularly effective against Staphylococcus, Streptococcus, Corynebacterium, Erysipelothrix, and certain Mycoplasma species . The primary target of tylosin phosphate within these bacteria is the 50S subunit of the bacterial ribosome .
Mode of Action
Tylosin phosphate exerts its antibacterial effects by binding to the 23S rRNA of the bacterial ribosomal 50S subunit . This binding inhibits protein synthesis within the bacterial cell, resulting in a bacteriostatic effect . This means that tylosin phosphate prevents bacterial growth and replication without directly killing the bacteria .
Biochemical Pathways
Tylosin phosphate is produced by Streptomyces fradiae through a combination of polyketide and deoxyhexose metabolism .
Pharmacokinetics
The pharmacokinetic properties of tylosin phosphate have been studied in pigs . After intramuscular administration, the peak concentration (Cmax) in plasma was found to be 2.06-2.37 μg/mL , reached within 1.58-1.95 hours (Tmax) . The area under the curve (AUC) , which represents the drug’s exposure over time, was 10.30-10.80 μg.h/mL . These properties influence the bioavailability of tylosin phosphate and its ability to reach its bacterial targets.
Result of Action
The result of tylosin phosphate’s action is the inhibition of protein synthesis in susceptible bacteria, leading to a halt in their growth and replication . This bacteriostatic effect can help control bacterial infections in a variety of animal species .
Action Environment
The action of tylosin phosphate can be influenced by various environmental factors. For instance, the presence of food can affect the absorption patterns of macrolide antibiotics . Furthermore, the specific bacterial species present, their susceptibility to tylosin phosphate, and their local density can all impact the efficacy of this antibiotic . More research is needed to fully understand how different environmental factors influence the action, efficacy, and stability of tylosin phosphate.
Analyse Biochimique
Biochemical Properties
Tylosin phosphate interacts with various biomolecules, primarily through its role in inhibiting protein synthesis. It binds to the 50S subunit of the bacterial ribosome, thereby preventing the translocation necessary for the peptide chain to grow . This interaction is crucial for its antimicrobial effect.
Cellular Effects
Tylosin phosphate has significant effects on various types of cells. For instance, it has been shown to increase the proportion of erythromycin-resistant and tylosin-resistant enterococci within the population when administered to cattle . It also influences cell function by inhibiting protein synthesis, which can affect cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of Tylosin phosphate involves its binding to the 50S subunit of the bacterial ribosome, inhibiting protein synthesis . This binding interaction prevents the growth of bacteria, leading to their death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tylosin phosphate change over time. For instance, the proportion of erythromycin-resistant and tylosin-resistant enterococci began decreasing just prior to its removal and continued to decrease after Tylosin phosphate was withdrawn from the diet . This suggests that the antibiotic’s withdrawal prior to slaughter contributes to a reduction in the proportion of macrolide-resistant enterococci entering the food chain .
Dosage Effects in Animal Models
The effects of Tylosin phosphate vary with different dosages in animal models. For example, it is administered to calves orally in the milk replacer at a dose of 40 mg/kg body weight and to cattle by intramuscular injection at a dose of 4-10 mg/kg body weight . In pigs, Tylosin phosphate may be administered in the drinking water at a dose of 25 mg/kg body weight, in the feed at a dose of 3-7 mg/kg body weight, or by intramuscular injection at a dose of 2-10 mg/kg body weight for the prevention and control of diseases such as swine dysentery and enzootic pneumonia .
Metabolic Pathways
Tylosin phosphate is involved in a combination of polyketide and deoxyhexose metabolism . The primary product of the Ty1G polyketide synthase is a 16-atom lactone (protylonolide, synonym tylactone) that subsequently acquires three deoxyhexose substituents (D-mycaminose, 6-deoxy-D-allose and L-mycarose) in a preferred but not obligatory order .
Transport and Distribution
Tylosin phosphate is highly lipid-soluble, which allows it to penetrate all organs, tissues, and fluids . It is slightly to moderately bound to plasma proteins (30-47%), which facilitates its transport and distribution within cells and tissues .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Le phosphate de tylosine est produit par la fermentation de Streptomyces fradiae. Le bouillon de fermentation est filtré pour éliminer le mycélium et les autres solides. Le filtrat est ensuite soumis à diverses étapes de purification, notamment l'extraction par solvant, la précipitation et la cristallisation, pour isoler le this compound .
Méthodes de production industrielle : Dans les environnements industriels, la production de this compound implique une fermentation à grande échelle suivie d'un traitement en aval pour purifier l'antibiotique. Le processus de fermentation est optimisé pour maximiser le rendement en this compound, et les étapes de purification sont conçues pour assurer une pureté élevée et la stabilité du produit final .
Analyse Des Réactions Chimiques
Types de réactions : Le phosphate de tylosine subit plusieurs types de réactions chimiques, notamment :
Oxydation : La tylosine peut être oxydée pour former divers dérivés, tels que la tylosine B, C et D.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels de la molécule de tylosine.
Substitution : Les réactions de substitution peuvent se produire à différentes positions sur la molécule de tylosine, conduisant à la formation de différents dérivés
Réactifs et conditions communs :
Agents oxydants : Peroxyde d'hydrogène, permanganate de potassium.
Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d'aluminium.
Réactifs de substitution : Halogènes, agents alkylants
Principaux produits formés :
- Tylosine B (Desmycosine)
- Tylosine C (Macrocine)
- Tylosine D (Relomycine) .
4. Applications de la recherche scientifique
Le this compound a une large gamme d'applications de recherche scientifique, notamment :
- Chimie : Utilisé comme composé modèle pour étudier les antibiotiques macrolides et leurs propriétés chimiques.
- Biologie : Employé dans la recherche sur les mécanismes de résistance bactérienne et les effets des antibiotiques sur les communautés microbiennes.
- Médecine : Envisagé pour son utilisation potentielle dans le traitement des infections bactériennes chez l'homme, bien que son utilisation principale reste la médecine vétérinaire.
- Industrie : Utilisé comme additif alimentaire pour promouvoir la croissance et prévenir les infections chez le bétail .
5. Mécanisme d'action
Le this compound exerce ses effets en inhibant la synthèse des protéines dans les bactéries sensibles. Il se lie à la sous-unité 50S du ribosome bactérien, empêchant la translocation des peptides pendant la traduction. Cette action est bactériostatique, ce qui signifie qu'elle inhibe la croissance bactérienne plutôt que de tuer les bactéries directement .
Composés similaires :
- Érythromycine : Un autre antibiotique macrolide avec un mécanisme d'action similaire mais un spectre d'activité plus large.
- Azithromycine : Un macrolide avec des propriétés pharmacocinétiques améliorées et une demi-vie plus longue.
- Clarithromycine : Un macrolide avec une activité accrue contre certaines bactéries par rapport à l'érythromycine .
Unicité du this compound : Le this compound est unique en raison de son efficacité élevée contre des bactéries Gram-positives spécifiques et de son utilisation comme additif alimentaire en médecine vétérinaire. Sa capacité à promouvoir la croissance et à prévenir les infections chez le bétail en fait un outil précieux dans l'industrie agricole .
Comparaison Avec Des Composés Similaires
- Erythromycin: Another macrolide antibiotic with a similar mechanism of action but a broader spectrum of activity.
- Azithromycin: A macrolide with improved pharmacokinetic properties and a longer half-life.
- Clarithromycin: A macrolide with enhanced activity against certain bacteria compared to erythromycin .
Uniqueness of Tylosin Phosphate: Tylosin phosphate is unique in its high efficacy against specific Gram-positive bacteria and its use as a feed additive in veterinary medicine. Its ability to promote growth and prevent infections in livestock makes it a valuable tool in the agricultural industry .
Propriétés
Numéro CAS |
1405-53-4 |
|---|---|
Formule moléculaire |
C46H80NO21P |
Poids moléculaire |
1014.1 g/mol |
Nom IUPAC |
2-[6-[5-[(4R)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[(5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl)oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde;phosphoric acid |
InChI |
InChI=1S/C46H77NO17.H3O4P/c1-13-33-30(22-58-45-42(57-12)41(56-11)37(52)26(5)60-45)18-23(2)14-15-31(49)24(3)19-29(16-17-48)39(25(4)32(50)20-34(51)62-33)64-44-38(53)36(47(9)10)40(27(6)61-44)63-35-21-46(8,55)43(54)28(7)59-35;1-5(2,3)4/h14-15,17-18,24-30,32-33,35-45,50,52-55H,13,16,19-22H2,1-12H3;(H3,1,2,3,4)/t24?,25?,26?,27?,28?,29?,30?,32?,33?,35?,36?,37?,38?,39?,40?,41?,42?,43?,44?,45?,46-;/m1./s1 |
Clé InChI |
NBOODGNJLRRJNA-JRNKFFRFSA-N |
SMILES |
CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)C)COC4C(C(C(C(O4)C)O)OC)OC.OP(=O)(O)O |
SMILES isomérique |
CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)OC3C[C@@](C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)C)COC4C(C(C(C(O4)C)O)OC)OC.OP(=O)(O)O |
SMILES canonique |
CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)C)COC4C(C(C(C(O4)C)O)OC)OC.OP(=O)(O)O |
| 1405-53-4 | |
Pictogrammes |
Irritant; Health Hazard; Environmental Hazard |
Synonymes |
2-[(4R,5S,6S,7R,9R,11E,13Z,15R,16R)-6-[(2R,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino) |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does tylosin phosphate exert its antibacterial effect?
A1: Tylosin phosphate, a macrolide antibiotic, primarily acts by binding to the 50S ribosomal subunit of susceptible bacteria. [] This binding inhibits protein synthesis, ultimately leading to bacterial growth inhibition or death. []
Q2: Which bacterial species are commonly associated with liver abscesses in cattle?
A2: Fusobacterium necrophorum and Trueperella pyogenes are the primary bacterial species implicated in liver abscess development in feedlot cattle. []
Q3: Is tylosin phosphate effective in treating necrotic enteritis in chickens?
A3: Yes, research demonstrates that tylosin phosphate effectively treats necrotic enteritis in broiler chickens. In a study using a Clostridium perfringens induced model, all tested doses of tylosin phosphate (50, 100, 200, and 300 ppm) significantly reduced mortality and lesion scores compared to untreated birds. []
Q4: Can tylosin phosphate be used to treat proliferative enteropathy in pigs?
A5: Yes, oral tylosin phosphate has proven effective in both preventing and treating proliferative enteropathy (PE) in pigs challenged with Lawsonia intracellularis. Pigs given tylosin phosphate before or after challenge exposure did not develop clinical signs or lesions of PE. []
Q5: What is the primary mechanism of macrolide resistance in bacteria?
A6: The most common mechanism of macrolide resistance is the acquisition of erm genes, which encode rRNA methylases. These enzymes modify the ribosome binding site, reducing the binding affinity of macrolides. [, ]
Q6: Does the use of tylosin phosphate in cattle lead to an increase in resistant bacteria?
A7: Research suggests that while tylosin phosphate use can increase the proportion of resistant bacteria in cattle, this effect may be temporary. One study observed a decrease in the proportion of erythromycin- and tylosin-resistant enterococci after tylosin withdrawal, suggesting the importance of judicious antibiotic use. []
Q7: Does tylosin phosphate use contribute to macrolide resistance in Mannheimia haemolytica?
A8: A 3-year study found a low prevalence of tulathromycin resistance in M. haemolytica isolated from feedlot cattle, despite previous exposure to macrolides, including tylosin. The study highlights that resistance development may vary depending on the specific macrolide and local factors. []
Q8: Are there any effective alternatives to tylosin phosphate for controlling liver abscesses in cattle?
A9: Several alternatives to tylosin phosphate are under investigation, including: * Direct-fed microbials (DFM): Research on a novel DFM shows promise in reducing liver abscess prevalence without negatively impacting growth performance. [] * Immunoglobulin-Y (IgY): An IgY product designed to target F. necrophorum and T. pyogenes demonstrated potential for controlling liver abscesses and reducing macrolide-resistant bacteria. [] * Dietary modifications: Some studies suggest that increasing the bulk density of steam-flaked corn in cattle diets can reduce liver abscess incidence, offering a potential non-antibiotic approach. []
Q9: What are the benefits and limitations of direct-fed microbials (DFMs) as a tylosin phosphate alternative?
A10: Benefits: DFMs offer a non-antibiotic approach to potentially modulate the gut microbiome and improve animal health. Some DFMs have shown promise in reducing liver abscesses without affecting growth performance. [, ]
Q10: How is tylosin phosphate absorbed and distributed in chickens?
A11: Studies show that tylosin phosphate formulated in long-action pellets leads to increased bioavailability and higher serum concentrations in chickens compared to standard formulations. This suggests a potential for improved efficacy with this specific delivery method. []
Q11: Are there differences in pharmacokinetics between tylosin tartrate and tylosin phosphate in chickens?
A12: Research indicates that tylosin tartrate shows better absorption in chickens after oral administration compared to tylosin phosphate, resulting in higher plasma concentrations and bioavailability. []
Q12: What are the potential environmental risks associated with tylosin phosphate use?
A13: Tylosin phosphate, like other antibiotics, can enter the environment through animal waste. This raises concerns about potential ecotoxicological effects and selection for antibiotic resistance in environmental bacteria. [, ]
Q13: Is tylosin phosphate safe for human consumption?
A14: Regulatory agencies, such as the U.S. Food and Drug Administration, establish withdrawal periods for tylosin phosphate use in livestock to minimize residues in meat and ensure consumer safety. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


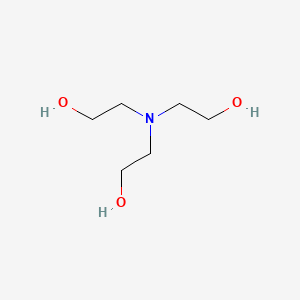


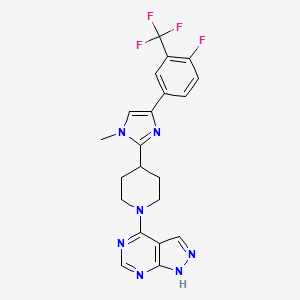
![N-[4-[4-[2-(diethylamino)-2-oxo-1-phenylethyl]piperazin-1-yl]-3-fluorophenyl]-2-pyridin-3-ylbenzamide](/img/structure/B1662126.png)
